![molecular formula C16H16N2O4S B2908352 N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 895456-37-8](/img/structure/B2908352.png)
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
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Overview
Description
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, commonly known as EDFRC, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. EDFRC belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves the condensation of 3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-amine with furan-2-carboxylic acid, followed by the addition of a carbodiimide coupling agent to form the final product.
Starting Materials
3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-amine, furan-2-carboxylic acid, carbodiimide coupling agent
Reaction
Step 1: Dissolve 3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-amine and furan-2-carboxylic acid in a suitable solvent, such as dichloromethane or dimethylformamide., Step 2: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography using a suitable eluent, such as a mixture of dichloromethane and methanol., Step 4: Characterize the final product using spectroscopic techniques, such as NMR and mass spectrometry, to confirm its identity and purity.
Scientific Research Applications
EDFRC has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. EDFRC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models. EDFRC has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, EDFRC has shown antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism Of Action
The mechanism of action of EDFRC is not fully understood. However, it is believed that EDFRC exerts its biological activity by modulating various signaling pathways in cells. For example, EDFRC has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, EDFRC has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the regulation of cell survival and death.
Biochemical And Physiological Effects
EDFRC has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). EDFRC has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and repair. In addition, EDFRC has been found to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a crucial role in programmed cell death.
Advantages And Limitations For Lab Experiments
EDFRC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. EDFRC has also been found to exhibit low toxicity in animal models, making it a suitable candidate for further preclinical studies. However, EDFRC has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. In addition, EDFRC has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of EDFRC. One potential application of EDFRC is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. EDFRC has also shown potential as an anti-cancer agent, and further studies are needed to explore its effectiveness in different types of cancer. In addition, EDFRC has shown antibacterial activity, and further studies are needed to explore its potential as an antibiotic. Finally, further studies are needed to fully understand the mechanism of action of EDFRC and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, EDFRC is a synthetic compound that has shown promising results in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a suitable candidate for further preclinical studies. However, further studies are needed to fully understand the mechanism of action of EDFRC and to identify potential targets for its therapeutic use.
properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-4-18-10-8-12(20-2)13(21-3)9-14(10)23-16(18)17-15(19)11-6-5-7-22-11/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNORYDLBYZNNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
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